Basic Blue 162
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Overview
Description
Basic Blue 162 is a synthetic dye known for its vibrant blue color. It is widely used in various industries, including textiles, plastics, and printing inks. The compound is characterized by its chlorine, nitrogen, oxygen, and sulfur functional groups, which contribute to its unique properties .
Preparation Methods
The synthesis of Basic Blue 162 involves several steps:
Diazotization: 6-Methoxybenzo[d]thiazol-2-amine is diazotized.
Coupling: The diazotized compound is then coupled with 3-(Methyl(phenyl)amino)propanenitrile.
Quaternization: The resulting product is treated with dimethyl sulfate to form the quaternary ammonium salt.
In industrial production, these reactions are carried out under controlled conditions to ensure high yield and purity. The process involves precise temperature control and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Basic Blue 162 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced using reducing agents, resulting in the formation of colorless or differently colored compounds.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Basic Blue 162 has a wide range of applications in scientific research:
Chemistry: It is used as a colorant in various chemical processes and as a tracer in analytical chemistry.
Biology: The dye is used in staining techniques to visualize biological specimens under a microscope.
Medicine: this compound is used in certain diagnostic procedures and as a marker in medical imaging.
Mechanism of Action
The mechanism of action of Basic Blue 162 involves its interaction with various molecular targets. The dye binds to specific sites on proteins and nucleic acids, altering their structure and function. This binding can lead to changes in the optical properties of the dye, making it useful for various analytical and diagnostic applications .
Comparison with Similar Compounds
Basic Blue 162 is unique due to its specific chemical structure and properties. Similar compounds include:
Basic Blue 145: Another synthetic dye with similar applications but different chemical properties.
Methylene Blue: A well-known dye with applications in biology and medicine, but with a different chemical structure.
Toluidine Blue: Used in similar staining techniques but has different staining properties and applications.
This compound stands out due to its vibrant color, high solubility in water, and stability under various conditions, making it a preferred choice in many applications.
Properties
IUPAC Name |
3-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methylanilino]propanenitrile;methyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N5OS.CH4O4S/c1-23(12-4-11-20)15-7-5-14(6-8-15)21-22-19-24(2)17-10-9-16(25-3)13-18(17)26-19;1-5-6(2,3)4/h5-10,13H,4,12H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVQNOMUPBJUHX-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)CCC#N.COS(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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